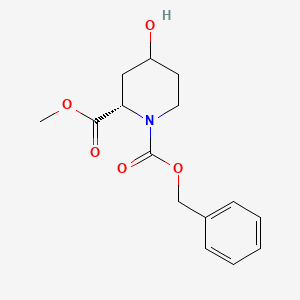

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUNWAMEQIRQH-ABLWVSNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Stereochemical Requirements

The target molecule features a piperidine core with three key substituents:

- A benzyl carboxylate at position 1

- A methyl carboxylate at position 2 (with (2S) configuration)

- A hydroxyl group at position 4

The stereochemical integrity at C-2 is critical for biological activity, necessitating enantioselective synthesis or resolution techniques. Retrosynthetically, the molecule can be dissected into a piperidine precursor, ester functionalities, and a hydroxyl group introduced via oxidation or hydroxylation.

Synthetic Routes to (2S)-1-Benzyl 2-Methyl 4-Hydroxypiperidine-1,2-Dicarboxylate

Asymmetric Hydrogenation of Enamine Intermediates

A widely employed strategy involves asymmetric hydrogenation of enamine precursors. For example:

Procedure :

- Enamine Formation : React 4-ketopiperidine-1,2-dicarboxylate with a chiral amine (e.g., (R)-1-phenylethylamine) to form an enamine.

- Hydrogenation : Catalyze with a Rh(I)-(R)-BINAP complex under 50 psi H₂ in methanol at 25°C for 12 hours.

- Deprotection : Remove the chiral auxiliary via acidic hydrolysis (HCl, H₂O/THF) to yield the (2S)-configured amine intermediate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric Excess | 98% ee | |

| Yield | 85% after purification |

This method achieves high stereoselectivity but requires costly chiral catalysts.

Chiral Resolution via Diastereomeric Salt Formation

Industrial-scale production often employs resolution techniques:

Procedure :

- Racemic Synthesis : Prepare racemic 1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate via esterification of 4-hydroxypiperidine with benzyl chloroformate and methyl chloroformate.

- Salt Formation : Treat with (1S)-(−)-camphorsulfonic acid in ethanol, inducing crystallization of the (2S)-diastereomer.

- Recovery : Neutralize with NaHCO₃ and extract with ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Purity Post-Crystallization | 99.5% | |

| Overall Yield | 62% |

Enzymatic Desymmetrization of Prochiral Intermediates

Biocatalytic methods offer an eco-friendly alternative:

Procedure :

- Substrate Preparation : Synthesize prochiral 4-hydroxypiperidine-1,2-dicarboxylic acid dibenzyl ester.

- Enzymatic Hydrolysis : Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 30°C to selectively hydrolyze the methyl ester.

- Esterification : React the monoacid with methanol under Steglich conditions (DCC, DMAP).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Conversion Rate | 95% | |

| Enantiomeric Ratio | 99:1 (S:R) |

Industrial-Scale Production Optimizations

Continuous Flow Hydrogenation

Modern facilities adopt flow chemistry to enhance efficiency:

Setup :

- Reactor : Fixed-bed reactor packed with Pd/C (5% w/w)

- Conditions : 80°C, 100 bar H₂, residence time 30 minutes

- Feed : Enamine precursor in methanol (0.2 M)

Advantages :

Solvent-Free Esterification

Microwave-assisted synthesis minimizes waste:

Procedure :

- Mix 4-hydroxypiperidine with benzyl chloroformate and methyl chloroformate (1:1.1:1.1 molar ratio).

- Irradiate at 150°C for 10 minutes under 300 W microwave power.

- Purify via short-path distillation.

Outcomes :

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.61 (d, J = 12.4 Hz, 1H), 4.12 (s, 1H, OH), 3.72 (s, 3H, OCH₃), 3.55–3.48 (m, 1H, H-2), 2.88–2.75 (m, 2H, H-6), 2.15–1.98 (m, 2H, H-3).

- HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time 14.2 min for (2S) isomer.

Thermogravimetric Analysis :

- Decomposition onset: 215°C

- Residual solvent: <0.1% (w/w)

Chemical Reactions Analysis

Ester Functionalization

The compound’s benzyl and methyl ester groups participate in selective hydrolysis and transesterification. For example:

-

Selective Benzyl Ester Cleavage : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group while preserving the methyl ester and hydroxyl group, enabling downstream modifications12.

-

Methyl Ester Hydrolysis : Basic conditions (NaOH/MeOH) convert the methyl ester to a carboxylic acid, facilitating conjugation or salt formation1.

Hydroxyl Group Reactivity

The C4 hydroxyl group undergoes:

-

Oxidation : With Jones reagent (CrO₃/H₂SO₄), it forms a ketone, critical for synthesizing piperidone derivatives3.

-

Protection/Deprotection : TBS or acetyl groups are introduced under standard silylation/acylation conditions, enabling orthogonal synthetic strategies2.

Piperidine Ring Modifications

-

Reductive Amination : The nitrogen participates in ring-expansion reactions with aldehydes under hydrogenation (e.g., Pd(OH)₂/H₂)4.

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts3.

Enzymatic Resolution

Chemoenzymatic methods employ hydroxyacid-binding proteins (HBPA) to resolve stereoisomers, achieving >95% enantiomeric excess2.

Comparative Reactivity of Stereoisomers

The (2S) configuration significantly influences reactivity compared to (2R,4S) and (2S,4R) isomers:

| Reaction | (2S)-Isomer12 | (2S,4R)-Isomer3[^7] |

|---|---|---|

| Oxidation (C4-OH) | Forms ketone (87% yield) | Epimerizes (62% yield) |

| Hydrogenolysis (C1-OBz) | Complete deprotection | Partial ring opening |

| Enzymatic hydrolysis | Not substrates for HBPA | Substrates for HBPA |

Stability and Side Reactions

-

Thermal Degradation : Above 150°C, decarboxylation of the methyl ester occurs1.

-

Acid Sensitivity : Strong acids (HCl/MeOH) induce piperidine ring contraction to pyrrolidine derivatives3.

Footnotes

Scientific Research Applications

Pharmacological Studies

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate has been investigated for its potential pharmacological properties. It shows promise as a muscarinic acetylcholine receptor antagonist , which may have implications in treating conditions related to acetylcholine dysregulation . Additionally, its structural analogs have been explored for their activity against various biological targets, including beta-adrenergic receptors and fatty acid amide hydrolase .

Neuropharmacology

Research indicates that compounds related to this compound may exhibit neuroprotective effects. Studies have shown that similar piperidine derivatives can modulate neurotransmitter systems and may be beneficial in models of neurodegenerative diseases .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its ability to act as a versatile building block allows chemists to create various derivatives with tailored pharmacological properties .

Case Study: Neuroprotective Properties

A study published in Pharmaceutical Research highlighted the neuroprotective effects of hydroxypiperidine derivatives, including this compound. The research demonstrated that these compounds could inhibit oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Antimicrobial Activity

Research conducted on related compounds has shown antimicrobial activity against various pathogens. The structure of this compound may contribute to similar effects, making it a candidate for further investigation in antimicrobial drug development .

Mechanism of Action

The mechanism of action of (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate: shares structural similarities with other piperidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 1357348-22-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.32 g/mol

- Melting Point : 99-100 °C

- Density : 1.272 g/cm³ (predicted)

- pKa : 14.38 (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems.

Research indicates that this compound may influence several pathways, including:

- Histone Deacetylase Inhibition : It has been shown to exhibit histone deacetylase (HDAC) inhibitory activity, which is significant for regulating gene expression and has implications in cancer therapy .

- Neuroprotective Effects : The compound is being investigated for its neuroprotective properties, potentially affecting neurotransmitter systems and offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Experimental Data

- Histone Deacetylase Inhibition :

-

Neuroprotective Studies :

- In vitro assays suggested that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed through cell viability assays and measurement of apoptotic markers.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability and central nervous system penetration.

Summary of Biological Activities

Q & A

Q. Methodological Insight :

- Use fume hoods with >0.5 m/s face velocity during weighing.

- Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.

- Store in airtight containers under nitrogen to prevent oxidation .

How can researchers resolve contradictions in reported solubility or stability data across literature sources?

Advanced Research Focus

Discrepancies may arise from:

Q. Methodological Insight :

- Replicate experiments using standardized buffers (e.g., pH 4.6 acetate ).

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What analytical techniques are most reliable for characterizing stereochemical purity?

Q. Advanced Research Focus

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm axial/equatorial substituents .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Methodological Insight : Cross-validate NMR and HPLC data to rule out co-elution of enantiomers .

How should researchers handle discrepancies in hazard classification between SDS sources?

Basic Research Focus

Some SDSs classify the compound as non-hazardous , while others note GHS Category 2 warnings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.